molecular formula C19H16N4O3 B2353921 7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 951996-79-5

7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2353921
CAS RN: 951996-79-5
M. Wt: 348.362
InChI Key: VQXANGMBMYLZDQ-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide” is a type of 1,2,4-triazole derivative . These compounds are known for their various biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of ester ethoxycarbonylhydrazones with several primary amines . Another method involves the functionalization of the C-3′ position via displacement of the O-acetyl group with an arylthiol moiety using the palladium-catalyzed thioallylation method .


Molecular Structure Analysis

The molecular structure of these compounds can be established by NMR and MS analysis . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving these compounds include the formation of Schiff base from the reaction of 7-ACA with BSA in dimethylacetamide (DMA) as a solvent and then treatment with 3,5-di-tert-butyl-4-hydroxybenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study focused on the synthesis and evaluation of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. The research found that certain derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potent anti-excitotoxic, ROS scavenging, and antioxidant activities. This suggests their potential as lead compounds for neuroprotection and antioxidant effects (Cho et al., 2015).

Antimicrobial and Antioxidant Synthesis

Another study described the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and its evaluation for antimicrobial and antioxidant activities. The synthesized compounds showed notable antimicrobial and antioxidant properties, emphasizing the chemical's versatility in creating compounds with potential therapeutic applications (Gilava et al., 2020).

Anticancer Evaluation

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including benzofuran-2-carboxamide derivatives, has been conducted with the aim of identifying potential anti-inflammatory and analgesic agents. These compounds were found to have significant inhibitory activity against COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, indicating their potential as cancer therapy agents (Abu‐Hashem et al., 2020).

Tubulin Polymerization Inhibition

A specific derivative, 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole, has been synthesized and evaluated for its antiproliferative activities against various cancer cell lines. This compound exhibited strong antiproliferative activities and was identified as a tubulin polymerization inhibitor, which could potentially disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis. This suggests its utility in cancer therapy targeting microtubule dynamics (Qi et al., 2019).

properties

IUPAC Name

7-methoxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-25-16-4-2-3-14-9-17(26-18(14)16)19(24)22-15-7-5-13(6-8-15)10-23-12-20-11-21-23/h2-9,11-12H,10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXANGMBMYLZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide

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